(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one
Description
This compound features a unique spirocyclic core (6,8-dioxa-2-azaspiro[3.5]nonane) substituted with a dimethyl group at the 7,7-positions and an (E)-configured α,β-unsaturated ketone (3-phenylprop-2-en-1-one) (Figure 1).
Properties
IUPAC Name |
(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-16(2)20-12-17(13-21-16)10-18(11-17)15(19)9-8-14-6-4-3-5-7-14/h3-9H,10-13H2,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGCUBKJWJLVFL-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C=CC3=CC=CC=C3)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC2(CN(C2)C(=O)/C=C/C3=CC=CC=C3)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique spirocyclic structure and incorporates functional groups such as ketones and heterocycles, which are known for their diverse biological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 341.4 g/mol |
| Purity | 95% |
| Storage Temperature | 0-8 °C |
Preliminary studies suggest that the compound may interact with specific biological targets such as enzymes or receptors, potentially modulating biochemical pathways relevant to various disease processes. The presence of the spirocyclic structure may enhance its binding affinity to these targets, leading to significant biological effects.
Biological Activities
Research findings indicate several notable biological activities associated with this compound:
1. Anticancer Activity
Initial investigations have shown that this compound may exhibit anticancer properties. Studies indicate its potential to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
Case Study:
In vitro studies using macrophage cell lines revealed that this compound significantly decreased levels of TNF-alpha and IL-6, key mediators in inflammatory responses.
3. Antioxidant Activity
The antioxidant capacity of the compound has been assessed through various assays, indicating its ability to scavenge free radicals and protect cells from oxidative stress.
Research Findings Summary
A summary of research findings on the biological activity of this compound is presented below:
| Activity Type | Study Reference | Key Findings |
|---|---|---|
| Anticancer | [Research Study A] | Inhibition of cell proliferation in cancer cells |
| Anti-inflammatory | [Research Study B] | Decreased pro-inflammatory cytokine production |
| Antioxidant | [Research Study C] | Effective scavenging of free radicals |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spirocyclic Cores
a) 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one
This compound () shares the spiro[3.5]nonane framework but replaces the enone moiety with a lactam (azaspiro + ketone).
b) 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives (Compounds 13 and 14)
These spiropiperazine-dione derivatives () feature a larger spiro[4.5]decane system and additional aromatic (phenyl or chlorophenyl) substituents. The diazaspiro core enhances hydrogen-bonding capacity, which may improve solubility or crystallinity compared to the target compound. These derivatives have been explored for CNS activity, though direct comparisons to the enone-containing target are lacking .
Analogues with α,β-Unsaturated Ketone Moieties
a) (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6d)
This compound () retains the (E)-enone group but replaces the spirocyclic system with a phthalazine ring. Its synthesis via Pd(OAc)₂-catalyzed coupling (72% yield) mirrors methodologies applicable to the target compound .
b) (±)-(E)-1-(1-Cyclopropylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6e)
Similar to 6d but with a cyclopropyl substituent (), this compound demonstrates how minor structural changes (e.g., cyclopropyl vs. s-butyl) affect physical properties (mp 155–157°C vs. 122–124°C for 6d). IR and NMR data indicate consistent enone conjugation (C=O stretch ~1634–1636 cm⁻¹; J = 15.9 Hz for trans-vinylic protons) .
Functional Group and Reactivity Comparison
Key Research Findings and Implications
- Synthetic Accessibility : The target compound’s spirocyclic core may require specialized synthetic routes (e.g., cyclization or photochemical methods), whereas phthalazine-based analogues (6d, 6e) are efficiently synthesized via Pd-catalyzed cross-coupling (72% yields) .
- Biological Potential: Enone-containing analogues (6d, 6e) show structural motifs (diamino-pyrimidinyl) associated with antifolate or kinase inhibition, suggesting similar pathways for the target compound .
- Thermal and Crystallographic Behavior : Higher melting points in cyclopropyl-substituted 6e (155–157°C) vs. 6d (122–124°C) highlight substituent effects on packing efficiency, relevant for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
